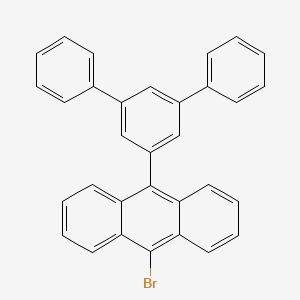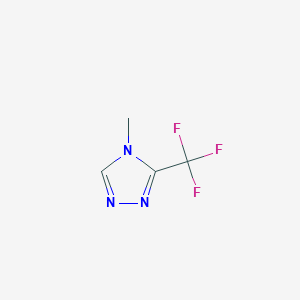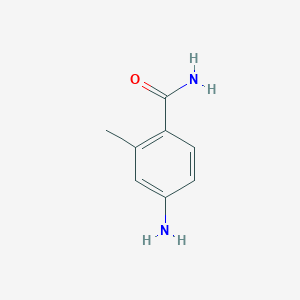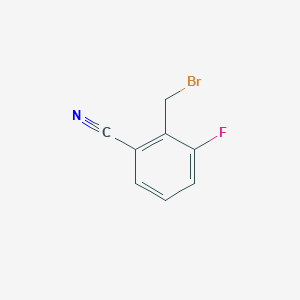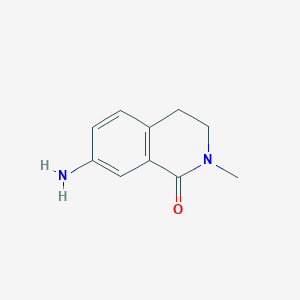![molecular formula C9H15BrO2 B1290052 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 74286-87-6](/img/structure/B1290052.png)
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
Descripción general
Descripción
The compound "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" is a spiroacetal structure that is part of a broader class of compounds known for their applications in pheromone synthesis and potential use in heterocyclic compound synthesis. These compounds are characterized by their spirocyclic ketal, which integrates an oxygen atom into a bridged bicyclic system, often resulting in unique chemical and physical properties that are valuable in various chemical syntheses.
Synthesis Analysis
The synthesis of related spiroacetal compounds has been demonstrated through various methods. For instance, the synthesis of optically active 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane and -[4.5]decane pheromones from a common chiral precursor involves the use of bromoepoxide as a chiral building block derived from malic acid. This precursor is used to alkylate 1,3-dithiane, followed by oxirane opening with Selectride or methyl Gilman reagent, leading to the formation of the desired carbon skeletons and functionality patterns . Another synthesis approach for a related compound, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, includes the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and subsequent iodine-initiated aminocyclization to form the azaspirocycle . Additionally, the synthesis of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane from l-sorbose involves Wittig methodology, Barton deoxygenation, reduction, and spiroketalation .
Molecular Structure Analysis
The molecular structure of spiroacetals like "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" is characterized by a spirocyclic ketal center, which is a key feature for the biological activity of many pheromones. The stereochemistry of these compounds is crucial, as it can significantly influence their biological activity. The synthesis methods mentioned often result in diastereomeric mixtures that require further separation and purification to obtain the desired enantiomer .
Chemical Reactions Analysis
Spiroacetal compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including hydrolysis, cyclization, and addition reactions. For example, the hydrolysis of acetal and thioacetal groups in the synthesis process can directly furnish the spiroacetal target structures . The iodine-initiated aminocyclization is another example of a cyclization reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiroacetals are influenced by their rigid bicyclic structure and the presence of heteroatoms within the ring system. These properties include solubility, boiling and melting points, and reactivity towards different chemical reagents. The presence of functional groups such as bromomethyl and dioxaspiro moieties can also affect the compound's reactivity and its potential applications in organic synthesis. The specific properties of "8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane" would be determined by its exact molecular structure and substituents, which are not detailed in the provided papers .
Aplicaciones Científicas De Investigación
Synthesis of Pheromones
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane and its related compounds have been used in the synthesis of optically active pheromones. Hungerbühler et al. (1980) demonstrated the use of bromoepoxide as a chiral building block for preparing spiroacetal structures, which are significant in pheromone synthesis (Hungerbühler et al., 1980).
Enantiomerically Pure Compounds Synthesis
Schwartz et al. (2005) described a method to synthesize enantiomerically pure dialkyl-dioxaspiro[4.5]decanes, highlighting the potential of these compounds in producing stereochemically complex structures (Schwartz et al., 2005).
Nonlinear Optical Material Development
Kagawa et al. (1994) found that a derivative of 1,4-dioxa-8-azaspiro[4.5]decane showed promise as a material for nonlinear optical devices, indicating a potential application in laser technology and optical computing (Kagawa et al., 1994).
Organic Chemical Synthesis
Feng-bao (2006) reported on using 1,4-dioxaspiro[4.5]decan-8-one, a related compound, as a bifunctional synthetic intermediate in the production of various organic chemicals like pharmaceutical intermediates and insecticides (Zhang Feng-bao, 2006).
Pharmaceutical and Biologically Active Compounds
The synthesis of various dioxaspiro compounds indicates their utility in creating biologically active compounds and pharmaceuticals. For instance, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is promising for producing significant biologically active compounds (Ogurtsov & Rakitin, 2020).
Crystal Structure Analysis
Studies by Jiang et al. (2016) and Zeng et al. (2018) on oxaspirocyclic compounds contribute to understanding the crystal structures of these compounds, which is essential for their application in materials science and pharmaceuticals (Jiang & Zeng, 2016); (Zeng, Wang, & Jiang, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
8-(bromomethyl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYCFBCRGRUHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane | |
CAS RN |
74286-87-6 | |
| Record name | 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









